OXT-328
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXT-328 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a phosphoryloxybutyl group and a fluoro-methyl-indenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXT-328 involves multiple steps. The starting materials typically include 6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]indene and diethoxyphosphoryloxybutyl acetate. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
OXT-328 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a halogenated compound .
Scientific Research Applications
OXT-328 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- (9a-hydroxy-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo fbenzofuran-8-yl) acetate : Similar acetate group but different core structure .
2-[(3E)-6-fluoro-2-(hydroxymethyl)-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid: Similar structure but with a hydroxymethyl group instead of a phosphoryloxybutyl group.
Uniqueness
The uniqueness of OXT-328 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1118973-90-2 |
---|---|
Molecular Formula |
C28H34FO7PS |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C28H34FO7PS/c1-5-34-37(31,35-6-2)36-16-8-7-15-33-28(30)19-26-20(3)25(24-14-11-22(29)18-27(24)26)17-21-9-12-23(13-10-21)38(4)32/h9-14,17-18H,5-8,15-16,19H2,1-4H3/b25-17- |
InChI Key |
DTBSJPFGPBZPHE-UQQQWYQISA-N |
Isomeric SMILES |
CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(/C(=C/C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
SMILES |
CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Canonical SMILES |
CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Synonyms |
Phospho-sulindac; P-S; (1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]-methylene]-1H-Indene- 3-acetic acid 4-[(diethoxyphosphinyl)oxy]butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.